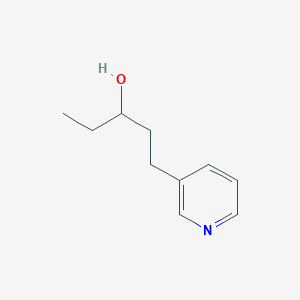

1-(Pyridin-3-yl)pentan-3-ol

Description

1-(Pyridin-3-yl)pentan-3-ol (CAS: 323202-04-6) is an organic compound with the molecular formula C₁₀H₁₅NO and a molecular weight of 165.24 g/mol . Its structure consists of a pentan-3-ol backbone (a five-carbon chain with a hydroxyl group at the third position) substituted at the terminal carbon with a pyridin-3-yl group (a pyridine ring attached via its third carbon) . The SMILES notation CCC(CCC1=CN=CC=C1)O and InChIKey PFKZVHVRYGFYPH-UHFFFAOYSA-N confirm this arrangement . The compound is commercially available from multiple suppliers, including Synerzine, and is listed under synonyms such as SCHEMBL6950753 and AKOS013837430 .

Properties

IUPAC Name |

1-pyridin-3-ylpentan-3-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-2-10(12)6-5-9-4-3-7-11-8-9/h3-4,7-8,10,12H,2,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFKZVHVRYGFYPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CCC1=CN=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

323202-04-6 | |

| Record name | 1-(pyridin-3-yl)pentan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(Pyridin-3-yl)pentan-3-ol can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with a suitable Grignard reagent, such as pentylmagnesium bromide, followed by hydrolysis to yield the desired alcohol. The reaction typically requires anhydrous conditions and is carried out under an inert atmosphere to prevent moisture from interfering with the Grignard reagent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-(Pyridin-3-yl)pentan-3-ol undergoes various chemical reactions, including:

Oxidation: The alcohol group can be oxidized to form the corresponding ketone or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups are introduced using reagents like halogens or nitric acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogens (chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products Formed

Oxidation: Formation of 1-(Pyridin-3-yl)pentan-3-one or 1-(Pyridin-3-yl)pentanoic acid.

Reduction: Formation of 1-(Pyridin-3-yl)pentane.

Substitution: Formation of halogenated or nitrated derivatives of this compound.

Scientific Research Applications

1-(Pyridin-3-yl)pentan-3-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-yl)pentan-3-ol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pyridine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity. The alcohol group can also undergo metabolic transformations, affecting the compound’s pharmacokinetics and pharmacodynamics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following compounds share partial structural homology with 1-(Pyridin-3-yl)pentan-3-ol but differ in functional groups and applications:

Table 1: Structural Comparison

Key Observations:

Backbone Similarities :

- This compound and paclobutrazol both possess a pentan-3-ol backbone. However, paclobutrazol incorporates a triazole ring and a 4-chlorophenyl group, which are absent in the former .

- Tebuconazole shares the hydroxyl and triazole motifs but includes a triazolylmethyl group, enhancing its fungicidal activity .

Functional Group Impact: The pyridin-3-yl group in this compound distinguishes it from simpler alcohols like 3-Methyl-1-pentanol, which lacks aromaticity . Methanimine derivatives (e.g., (E)-N-(3-methylbutyl)-1-phenylmethanimine) replace the hydroxyl group with an imine, conferring volatile, fruity aromas .

Table 2: Property Comparison

*RI = Retention Index

Key Findings:

- Volatility vs. Bioactivity: Methanimine analogs (e.g., compounds A and B in ) exhibit higher volatility due to imine groups, making them suitable for fragrance applications. In contrast, paclobutrazol and tebuconazole are non-volatile, emphasizing their roles as systemic agrochemicals .

Biological Activity

1-(Pyridin-3-yl)pentan-3-ol, a compound characterized by its pyridine ring and alcohol functional group, has garnered attention in various fields of biological research. This article explores its biological activity, including potential pharmacological effects, toxicological assessments, and relevant case studies.

Chemical Structure and Properties

This compound has the following chemical structure:

- Molecular Formula : CHNO

- CAS Number : 323202-04-6

The compound features a pentan-3-ol backbone with a pyridine substituent at the 3-position, influencing its biological interactions.

Neuronal Nicotinic Receptor Interaction

Research has indicated that this compound does not exhibit significant activity at neuronal nicotinic acetylcholine receptors. A study focusing on various pyridine derivatives found that this compound did not show binding affinities or functional activity at the tested receptor subtypes, suggesting limited efficacy in this area .

Potential Therapeutic Applications

Despite the lack of activity at nicotinic receptors, there is potential for exploring other therapeutic applications. Pyridine derivatives are known for their diverse pharmacological properties, including anti-inflammatory and analgesic effects. Further research is warranted to investigate the specific biological pathways influenced by this compound.

Inhalation Toxicity

A scoping review on the inhalation toxicity of non-nicotine e-cigarette constituents highlighted concerns regarding various chemicals used in e-cigarettes, including those structurally similar to this compound. The review noted that many compounds were associated with health risks, including acute toxicity and potential carcinogenic effects . While specific data on this compound was not detailed, it emphasizes the need for comprehensive toxicological studies.

Case Study: Synthesis and Biological Testing

In a systematic investigation of pyridine derivatives, researchers synthesized this compound alongside other compounds to evaluate their biological activities. The study aimed to identify novel compounds with selective action against various biological targets. Although this specific compound did not yield promising results in terms of receptor binding, it served as a reference point for evaluating the structure–activity relationship within the series of synthesized compounds .

Comparative Analysis of Biological Activity

A comparative analysis table summarizing the biological activities of selected pyridine derivatives, including this compound, is presented below:

| Compound Name | Receptor Affinity | Therapeutic Potential | Toxicity Risk |

|---|---|---|---|

| This compound | None Detected | Low | Moderate (similar structures assessed) |

| Other Pyridine Derivative A | High | High | Low |

| Other Pyridine Derivative B | Moderate | Moderate | High |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.